(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O5S2/c1-34-21(30)15-29-19-9-6-17(24)14-20(19)35-23(29)27-22(31)16-4-7-18(8-5-16)36(32,33)28(12-2-10-25)13-3-11-26/h4-9,14H,2-3,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWQRYLBEUYWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoyl imino intermediate, followed by the introduction of the fluorobenzo[d]thiazolyl moiety and the sulfamoyl group. The final step involves the esterification of the intermediate to form the methyl acetate derivative. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, (Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate may be explored for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core :
- The target compound’s benzo[d]thiazole core is shared with compounds from and , whereas focuses on triazoles, and on triazines. The fluorine at position 6 on the benzothiazole in the target compound may enhance electronegativity and metabolic stability compared to dimethyl-substituted analogs .
Sulfonamide/Sulfamoyl Groups: The N,N-bis(2-cyanoethyl)sulfamoyl group in the target compound differs from the simpler sulfonyl or sulfamoyl groups in analogs. The cyanoethyl substituents could increase hydrophobicity and influence receptor binding compared to unsubstituted sulfonamides .
Ester Linkages: The methyl acetate group in the target compound contrasts with ethyl cyanoacetate () and sulfonylurea-linked benzoates (). Ester groups generally improve bioavailability but vary in hydrolysis rates depending on alkyl chain length .
Biological Activity
(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate, identified by its CAS number 868675-44-9, is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer properties, antioxidant effects, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 539.6 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The process often employs methods such as condensation reactions and cyclization to introduce various functional groups that enhance biological activity.
Anticancer Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound acts by inhibiting specific enzymes involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7), colon (HT29), and liver (HepG2) cancers.
- Case Study : A study demonstrated that derivatives of similar benzothiazole compounds exhibited IC50 values ranging from 0.06 µM to 2.5 µM against different cancer cell lines, suggesting potent cytotoxic effects .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress:
- Research Findings : The compound has been tested for its ability to scavenge free radicals. In vitro assays showed that it effectively reduces oxidative damage in cellular models.
- Comparative Analysis : A study reported that similar thiazole derivatives improved antioxidant enzyme activities significantly at dosages of 50 mg/kg and 100 mg/kg in rat models .
Other Pharmacological Activities
Beyond anticancer and antioxidant effects, the compound exhibits:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against bacterial strains such as E. coli and S. aureus.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from ischemic damage, indicating potential applications in neurodegenerative diseases .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
